A Comprehensive Technical Guide to the Physicochemical Properties of 3-amino-1,2-dihydroxyanthracene-9,10-dione
A Comprehensive Technical Guide to the Physicochemical Properties of 3-amino-1,2-dihydroxyanthracene-9,10-dione
Introduction
3-amino-1,2-dihydroxyanthracene-9,10-dione, also known as 3-Aminoalizarin, is a polycyclic aromatic compound belonging to the anthraquinone family. As a derivative of the well-known dye and pH indicator Alizarin (1,2-dihydroxyanthraquinone), this molecule possesses a unique combination of functional groups: a redox-active quinone core, a metal-chelating catechol (ortho-dihydroxy) moiety, and a nucleophilic amino group. This trifecta of functionalities imparts a rich and complex physicochemical profile, making it a molecule of significant interest for applications ranging from medicinal chemistry and the development of novel therapeutics to materials science and advanced diagnostics.[1]
The strategic placement of the amino group at the 3-position significantly modulates the electronic properties of the parent alizarin structure, influencing its acidity, solubility, spectral characteristics, and electrochemical behavior. Understanding these properties is not merely an academic exercise; it is fundamental to harnessing the compound's potential. For drug development professionals, these parameters govern the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, while for materials scientists, they dictate its performance in sensors, dyes, or electronic devices.
This guide provides an in-depth analysis of the core physicochemical properties of 3-amino-1,2-dihydroxyanthracene-9,10-dione. It moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing validated protocols for their determination.
Molecular Structure and Identification
The foundational step in characterizing any compound is to establish its precise molecular identity. The structure of 3-amino-1,2-dihydroxyanthracene-9,10-dione is defined by an anthracene core with two ketone groups, forming the quinone system, and three substituents on one of the aromatic rings.
The IUPAC name for this compound is 3-amino-1,2-dihydroxyanthracene-9,10-dione.[2] Its unique arrangement of an amino group adjacent to a catechol system on the anthraquinone framework is the primary determinant of its chemical personality.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-amino-1,2-dihydroxyanthracene-9,10-dione | [2] |
| Synonyms | 3-Amino-1,2-dihydroxyanthraquinone, 3-Aminoalizarin | [2][3] |
| CAS Number | 3963-78-8 | [2][3] |
| PubChem CID | 95861 | [2][3] |
| Molecular Formula | C₁₄H₉NO₄ | [2][3] |
| Molecular Weight | 255.22 g/mol | [2] |
| InChI Key | YLFWHISGXDKCIT-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N |[2] |
Solid-State and Thermal Properties
The behavior of a compound in the solid state is critical for its handling, formulation, and storage. Like many anthraquinone derivatives, 3-amino-1,2-dihydroxyanthracene-9,10-dione is expected to be a colored, crystalline solid at room temperature.[4] The extensive hydrogen bonding network enabled by its two hydroxyl groups and one amino group likely contributes to a relatively high melting point and thermal stability.
Thermal Stability Analysis (TGA/DSC)
Causality and Importance: Thermal analysis, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is indispensable in pharmaceutical development. DSC precisely measures the melting point, which is a key indicator of purity, and reveals other phase transitions such as polymorphic transformations. TGA provides quantitative data on thermal stability and decomposition pathways.[5] For a drug candidate, this information is crucial for determining shelf-life, identifying potential degradation issues during manufacturing (e.g., heat-drying), and ensuring the absence of volatile impurities or solvates.[6]
Experimental Protocol: TGA/DSC Characterization
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Equilibrate the cell at 25 °C.
-
-
DSC Thermal Program:
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the suspected melting point at a rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Instrument Setup (TGA):
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with high-purity nitrogen at 50 mL/min.
-
Equilibrate at 30 °C.
-
-
TGA Thermal Program:
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Record the mass change as a function of temperature.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. Integrate the peak area to calculate the heat of fusion (ΔHfus).
-
TGA: Determine the onset temperature of decomposition, defined as the temperature at which ~5% weight loss occurs. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Diagram: Workflow for Thermal Analysis
Caption: Relationship between pH and the dominant ionic species.
Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of the molecule, revealing details about its electronic structure and functional groups.
UV-Visible Spectroscopy
Causality and Importance: UV-Vis spectroscopy probes the electronic transitions within the molecule. For anthraquinones, the extensive conjugated π-system results in strong absorption in the visible range, making them colored. [7]The position of the maximum absorbance (λmax) is highly sensitive to substituents. Auxochromes like -OH and -NH₂ groups cause a bathochromic (red) shift to longer wavelengths. [7]This technique is fundamental for quantitative analysis (using the Beer-Lambert law) and for studying electronic effects.
The parent Alizarin shows an absorption band around 433 nm. [7]The addition of the electron-donating amino group at position 3 is expected to cause a significant bathochromic shift due to the extension of conjugation through the nitrogen lone pair. The λmax will also be highly pH-dependent due to protonation/deprotonation of the functional groups.
Infrared (IR) Spectroscopy
Causality and Importance: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. It is a rapid and reliable method for structural confirmation.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | O-H Stretch, N-H Stretch | Hydroxyl, Amino |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1650 - 1620 | C=O Stretch | Quinone (H-bonded) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | C-N Stretch | Aryl Amine |
| 1250 - 1150 | C-O Stretch | Phenolic |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Importance: NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule. [8]¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. It is the gold standard for unambiguous structure elucidation. The exact chemical shifts would need to be determined experimentally or through high-level computational modeling.
Electrochemical Properties
Causality and Importance: The anthraquinone core is a classic electrochemically active moiety, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone. This redox activity is the basis for the biological roles of many quinones and their application in electrochemical sensors and batteries. [9][10]The reduction potential is highly sensitive to the electronic nature of substituents. Electron-donating groups, like -NH₂, increase the electron density on the ring system, making the molecule harder to reduce (i.e., shifting the reduction potential to more negative values). [10]Cyclic Voltammetry (CV) is the primary technique used to investigate these properties.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the compound in the electrolyte solution to a final concentration of ~1 mM.
-
Cell Assembly: Assemble a three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum Wire
-
-
Deoxygenation: Purge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which is electrochemically active.
-
CV Scan: Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and back. The scan rate is typically 100 mV/s.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for reduction and oxidation, which provide information about the redox potential and reversibility of the electron transfer process.
Diagram: Experimental Setup for Cyclic Voltammetry
Caption: A three-electrode setup for cyclic voltammetry analysis.
Conclusion
3-amino-1,2-dihydroxyanthracene-9,10-dione is a functionally rich molecule whose physicochemical properties are a direct consequence of the interplay between its anthraquinone core, catechol system, and amino substituent. Its predicted solubility in polar solvents, multiple ionizable centers, distinct spectroscopic signature, and tunable redox behavior make it a versatile platform for scientific exploration. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers seeking to characterize this compound and unlock its potential in drug discovery, sensor technology, and materials science. A thorough understanding of these fundamental properties is the critical first step toward innovative and successful application.
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